Tetradecanoic acid, 3-hydroxybutyl ester
Description
Conceptual Framework of Fatty Acid Esters in Biochemical Systems
Fatty acid esters are a fundamental class of lipids formed through the esterification of a fatty acid with an alcohol. utmb.edunih.gov In biological systems, the most ubiquitous fatty acid esters are triglycerides, which consist of a glycerol (B35011) backbone esterified with three fatty acids and serve as the primary form of energy storage in animals. uobaghdad.edu.iq However, the functional repertoire of fatty acid esters extends far beyond this role.
The specific properties and biological functions of a fatty acid ester are determined by the chemical nature of both the fatty acid and the alcohol components. nih.gov For instance, esters of fatty acids with long-chain alcohols form waxes, which have protective and waterproofing functions in both plants and animals. evitachem.com In contrast, when fatty acids are esterified with more complex alcohols like cholesterol, they form cholesteryl esters, which are key players in cholesterol transport and metabolism.
Furthermore, fatty acid esters are integral to cellular signaling and membrane structure. Phospholipids (B1166683), the primary components of cell membranes, are themselves complex esters of fatty acids, glycerol, a phosphate (B84403) group, and a polar head group. The diversity of fatty acids that can be incorporated into phospholipids allows for the fine-tuning of membrane fluidity and function. Moreover, the enzymatic release of fatty acids from esters is a critical step in the generation of signaling molecules like eicosanoids. nih.gov
The esterification process itself is a key regulatory point in lipid metabolism. The formation and breakdown of fatty acid esters are tightly controlled by a host of enzymes, including lipases and acyltransferases. This enzymatic control allows cells to mobilize fatty acids for energy when needed, or to sequester them in storage forms. The study of these processes is central to understanding metabolic health and disease.
Significance of Esterification between Long-Chain Fatty Acids and Hydroxy-Substituted Alcohols
The esterification of long-chain fatty acids with alcohols that possess an additional hydroxyl group introduces a new layer of chemical and functional complexity. This is exemplified by the recently discovered class of lipids known as Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). nih.gov FAHFAs are formed by the esterification of a fatty acid with a hydroxy fatty acid, creating a unique branched structure. researchgate.net
These lipids have been shown to possess significant biological activities, including potent anti-inflammatory and insulin-sensitizing effects. nih.govmedchemexpress.com The presence of the hydroxyl group on the fatty acid chain allows for the formation of these novel ester linkages, and it is this unique structure that is believed to be responsible for their bioactivity. The discovery of FAHFAs has highlighted the importance of exploring the diversity of fatty acid esters beyond the classical triglycerides and phospholipids.
The esterification of a long-chain fatty acid, such as tetradecanoic acid, with a short-chain hydroxy-substituted alcohol, like 3-hydroxybutanol, results in a molecule with a distinct amphipathic profile. The long, nonpolar tail of the tetradecanoic acid provides a hydrophobic domain, while the ester linkage and the free hydroxyl group on the butyl chain introduce a polar region. This structure suggests potential roles as a signaling molecule, a surfactant, or a modulator of membrane properties. evitachem.com
Positioning Tetradecanoic Acid, 3-Hydroxybutyl Ester within the Broader Lipidomics Landscape
Given the current state of research, this compound can be positioned within the lipidomics landscape as a member of the emerging class of complex fatty acid esters with potential signaling capabilities. While not a canonical FAHFA (as the hydroxyl group is on the alcohol moiety, not a long-chain fatty acid), it shares the key structural feature of an ester linkage to a hydroxylated molecule.
Based on the LIPID MAPS classification system, this compound would fall under the main class of Fatty Acyls [FA]. nih.gov More specifically, it can be described as a fatty acid ester of a short-chain diol. The tetradecanoic acid component, also known as myristic acid, is a common 14-carbon saturated fatty acid involved in protein myristoylation, a post-translational modification that can affect protein localization and function. nih.gov The 3-hydroxybutyl moiety is derived from 1,3-butanediol (B41344), a compound that has been implicated in ketogenic and lipid oxidation pathways. nih.gov
The combination of these two components in a single molecule suggests a potential for interaction with both lipid and aqueous environments within the cell. It may be a substrate for, or an inhibitor of, various lipases and esterases, thereby influencing metabolic pathways. Its amphipathic nature could also allow it to partition into cellular membranes, potentially altering their physical properties and influencing the function of membrane-associated proteins.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-hydroxybutyl tetradecanoate (B1227901) | PubChem |
| Molecular Formula | C18H36O3 | PubChem |
| Molecular Weight | 300.5 g/mol | PubChem |
| CAS Number | 89457-39-6 | PubChem |
| Synonyms | 1,3-Butylene glycol 1-monomyristate | PubChem |
Unexplored Research Avenues for Complex Fatty Acid Esters
The study of complex fatty acid esters like this compound is a nascent field with numerous unexplored research avenues. The discovery of FAHFAs has opened the door to investigating other novel ester lipids for their potential biological roles.
A primary area for future research is the systematic identification and quantification of such esters in various biological tissues and fluids. The development of advanced lipidomics platforms, including high-resolution mass spectrometry and novel chromatographic techniques, will be crucial for this endeavor. Understanding the endogenous presence and concentration of these molecules is the first step toward elucidating their function.
Another key research direction is the investigation of the biosynthesis and metabolism of these complex esters. Identifying the enzymes responsible for their formation and degradation will provide critical insights into their regulation and physiological roles. For this compound, this would involve searching for acyltransferases that can utilize 1,3-butanediol as a substrate and lipases that can hydrolyze the ester bond.
Furthermore, the biological activities of these novel lipids need to be systematically explored. This includes investigating their effects on cellular signaling pathways, gene expression, and metabolic processes. Given the known roles of myristic acid and 3-hydroxybutyrate (B1226725), studies could focus on the potential impact of this compound on inflammation, insulin (B600854) signaling, and ketogenic pathways.
Finally, the synthesis of these complex esters and their analogs will be essential for conducting detailed structure-activity relationship studies. By systematically modifying the fatty acid chain length, the position of the hydroxyl group on the alcohol, and other structural features, researchers can probe the chemical determinants of their biological activity. This could ultimately lead to the development of novel therapeutic agents for metabolic and inflammatory diseases. researchgate.net
Properties
CAS No. |
89457-39-6 |
|---|---|
Molecular Formula |
C18H36O3 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
3-hydroxybutyl tetradecanoate |
InChI |
InChI=1S/C18H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(20)21-16-15-17(2)19/h17,19H,3-16H2,1-2H3 |
InChI Key |
QZVFXQJPKMPIJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCC(C)O |
Origin of Product |
United States |
Synthetic Methodologies for Tetradecanoic Acid, 3 Hydroxybutyl Ester
Design and Optimization of Esterification Reactions
Esterification is the most direct route to forming the ester bond between tetradecanoic acid and 3-hydroxybutanol. The optimization of these reactions centers on maximizing yield and purity by carefully selecting catalysts and reaction conditions.
Direct esterification, commonly known as Fischer-Speier esterification, involves the reaction of tetradecanoic acid (myristic acid) with 3-hydroxybutanol in the presence of an acid catalyst. This method is a classic and straightforward approach to producing the ester.
Key Research Findings:
Catalysts: Strong mineral acids such as sulfuric acid or hydrochloric acid are typically used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.
Reaction Equilibrium: The reaction is reversible, and to drive the equilibrium towards the product side, water, a byproduct, must be removed. This is often achieved through azeotropic distillation using a Dean-Stark apparatus.
Optimization: The reaction conditions, including temperature, catalyst loading, and the molar ratio of reactants, are critical parameters that need to be optimized to maximize the yield of Tetradecanoic acid, 3-hydroxybutyl ester and minimize side reactions.
While effective for producing the racemic ester, this method lacks stereocontrol, yielding a mixture of enantiomers if a chiral alcohol is not used as the starting material.
Enzymatic methods offer a green and highly selective alternative to traditional chemical catalysis. nih.gov Lipases, in particular, are widely used for esterification and transesterification reactions under mild conditions. nih.govmdpi.com These enzymes can operate in non-aqueous environments and exhibit high selectivity, which can be advantageous. mdpi.com
Commonly Used Lipases: Candida antarctica lipase (B570770) B (CALB) and Rhizomucor miehei lipase (RMIM) are among the most effective biocatalysts for this type of transformation. bcrec.id
Reaction Mechanism: Lipases typically follow a Ping-Pong Bi-Bi mechanism for transesterification. mdpi.com
Optimization: Key variables influencing the reaction's performance include the choice of lipase, enzyme concentration, the molar ratio of substrates, temperature, and the removal of the alcohol byproduct (e.g., methanol (B129727) or ethanol). researchgate.net For instance, studies on similar systems have shown high yields can be achieved at temperatures around 45°C with specific lipase concentrations and substrate molar ratios. bcrec.id
Below is a table summarizing typical parameters for lipase-catalyzed transesterification.
| Parameter | Typical Value/Condition | Rationale | Source |
| Biocatalyst | Immobilized Candida antarctica lipase B (CALB) | High activity and stability in organic media. | bcrec.idgoogle.com |
| Substrates | Methyl/Ethyl Tetradecanoate (B1227901) & 3-Hydroxybutanol | Readily available starting materials. | mdpi.com |
| Temperature | 40-60 °C | Balances enzyme activity with stability. Higher temperatures can lead to denaturation. | bcrec.idmdpi.com |
| Molar Ratio | Excess of one substrate (e.g., alcohol) | To shift the reaction equilibrium towards product formation. | bcrec.id |
| Reaction Medium | Solvent-free or organic solvent (e.g., hexane) | Solvent choice can affect enzyme activity and substrate solubility. | mdpi.com |
For applications requiring very high purity, multi-step strategies are often employed. These routes allow for the purification of intermediates, which can lead to a final product with fewer impurities. A relevant strategy can be adapted from the synthesis of related hydroxybutyl esters. google.comgoogle.com
A Potential Multi-Step Pathway:
Initial Transesterification: Poly-(R)-3-hydroxybutyrate, a biopolymer, is transesterified with an alcohol like ethanol (B145695) to produce an ester of (R)-3-hydroxybutyrate. google.com A similar initial step could involve the simple esterification of tetradecanoic acid to form methyl or ethyl tetradecanoate.
Preparation of the Alcohol Moiety: A portion of the intermediate ester from a related synthesis (e.g., an ester of 3-hydroxybutanoate) is reduced to form the corresponding diol, such as (R)-1,3-butanediol. google.com This ensures the alcohol component is of high purity.
Final Coupling Reaction: The purified 1,3-butanediol (B41344) is then reacted with the purified tetradecanoate ester (from step 1) in a final transesterification step, often catalyzed by a lipase or another suitable catalyst, to yield the final product, this compound. google.com
This approach provides greater control over the reaction and the purity of the final product by isolating and purifying key intermediates.
Enantioselective Synthesis of Chiral 3-Hydroxybutyl Moieties within the Ester Structure
The 3-hydroxybutyl portion of the target molecule contains a chiral center. Achieving a high degree of enantiomeric purity is critical for many applications. This is accomplished either by creating the chiral center with high stereoselectivity or by resolving a racemic mixture.
One of the most efficient methods to produce the chiral 3-hydroxybutyl moiety is through the asymmetric reduction of a prochiral ketone precursor, such as an ester of 3-oxobutanoic acid (acetoacetic acid).
Detailed Research Findings: Both biocatalytic and chemocatalytic methods are highly effective for this transformation.
Enzymatic Reduction: Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptionally high enantioselectivity. tudelft.nl By selecting the appropriate KRED, either the (R) or (S) enantiomer of the 3-hydroxybutyl group can be synthesized. The process often involves a cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH), to make the process economically viable on an industrial scale. tudelft.nl Directed evolution has been used to engineer KREDs with enhanced activity, stability, and stereoselectivity for specific substrates. tudelft.nl
Chemical Reduction: The Corey-Bakshi-Shibata (CBS) reduction is a well-established chemical method that uses a chiral oxazaborolidine catalyst along with a stoichiometric borane (B79455) source to reduce prochiral ketones to chiral alcohols with high enantiomeric excess. youtube.com The stereochemical outcome is predictable based on the chirality of the proline-derived catalyst used.
The table below compares these two prominent methods for asymmetric reduction.
| Feature | Ketoreductase (KRED) Reduction | Corey-Bakshi-Shibata (CBS) Reduction | Source |
| Catalyst | Enzyme (Ketoreductase) | Chiral Oxazaborolidine | tudelft.nlyoutube.com |
| Stereoselectivity | Often >99% ee | Typically high, >95% ee | tudelft.nlyoutube.com |
| Reaction Conditions | Mild (aqueous buffer, room temp.) | Cryogenic temperatures often required | tudelft.nl |
| Reagents | Stoichiometric reductant (e.g., glucose) | Stoichiometric borane (e.g., BH₃) | tudelft.nlyoutube.com |
| Advantages | Environmentally benign, extremely high selectivity | Broad substrate scope, predictable stereochemistry | tudelft.nlthieme-connect.de |
An alternative to creating the chiral alcohol first is to perform the esterification reaction itself in a stereoselective manner. This can be achieved through kinetic resolution of a racemic alcohol or by using a chiral catalyst that directs the acylation.
Detailed Research Findings:
Dynamic Kinetic Resolution (DKR): This powerful technique combines the kinetic resolution of a racemic alcohol (e.g., racemic 1,3-butanediol) with in-situ racemization of the slower-reacting enantiomer. organic-chemistry.org For example, a lipase can be used to selectively acylate one enantiomer of the alcohol with tetradecanoic acid, while a ruthenium-based catalyst simultaneously racemizes the unreacted alcohol enantiomer. organic-chemistry.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the desired ester product.
Asymmetric Acylation: Chiral catalysts, such as chiral phosphoric acids or dirhodium catalysts, can be used to catalyze the esterification of a prochiral diol or the acylation of an alcohol, leading to an enantioenriched product. rsc.orgnih.govnih.gov The chiral catalyst creates a diastereomeric transition state, favoring the formation of one enantiomer of the ester over the other. youtube.com The efficiency of such systems depends on the precise structure of the catalyst and its interaction with the substrates. google.com
These advanced catalytic approaches provide a sophisticated means of controlling the stereochemistry during the formation of the ester bond itself, representing the cutting edge of synthetic design for chiral molecules like this compound.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of esters like this compound is a critical area of research, aiming to reduce the environmental impact of chemical processes. Key considerations include the use of renewable feedstocks, the development of catalytic over stoichiometric reactions, and the minimization of waste.
Solvent-Free and Biocatalytic Synthesis Routes
Traditional esterification reactions often rely on homogeneous acid catalysts and organic solvents, which can lead to challenges in product separation and generate significant waste. Modern approaches increasingly favor solvent-free systems and the use of biocatalysts, such as lipases, to address these issues.
Biocatalytic Synthesis:
Lipases (EC 3.1.1.3) are enzymes that catalyze the hydrolysis of fats and oils in aqueous environments. However, in non-aqueous or micro-aqueous conditions, they can effectively catalyze the reverse reaction: esterification. nih.gov This catalytic activity is harnessed for the synthesis of various specialty esters. The use of immobilized lipases is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and enables its reuse over multiple cycles. researchgate.net
A plausible and green synthetic route for this compound is the direct enzymatic esterification of tetradecanoic acid (myristic acid) with 1,3-butanediol, catalyzed by a lipase, such as Candida antarctica lipase B (CALB). This reaction is typically performed under solvent-free conditions, where the reactants themselves act as the solvent.
The general mechanism for lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate followed by nucleophilic attack by the alcohol. nih.gov In the case of this compound synthesis, the primary hydroxyl group of 1,3-butanediol is more likely to react than the secondary hydroxyl group, leading to the desired monoester.
Research on the enzymatic synthesis of similar esters, such as (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, has demonstrated the effectiveness of lipase catalysis. primescholars.com In these syntheses, lipases like CALB have been used to achieve high conversion rates and stereoselectivity. nih.govprimescholars.com
Solvent-Free Synthesis:
The table below summarizes typical reaction conditions for the biocatalytic, solvent-free synthesis of fatty acid esters with diols, which can be extrapolated for the synthesis of this compound.
| Parameter | Condition | Rationale |
| Catalyst | Immobilized Lipase (e.g., Novozym 435) | High activity, stability, and reusability. |
| Reactants | Tetradecanoic Acid, 1,3-Butanediol | Direct precursors for the target ester. |
| Molar Ratio | Acid:Diol (e.g., 1:1 to 1:5) | An excess of the diol can favor monoester formation. |
| Temperature | 50-70 °C | Optimal range for lipase activity and reaction rate. |
| Reaction Time | 6-24 hours | Dependent on catalyst loading and temperature. |
| Pressure | Vacuum (e.g., 80 mmHg) | To remove water byproduct and shift equilibrium. |
| Agitation | Mechanical Stirring | To ensure proper mixing and mass transfer. |
Atom Economy and Reaction Efficiency Considerations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comscranton.edu It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. youtube.com
Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For the synthesis of this compound via direct esterification of tetradecanoic acid and 1,3-butanediol, the reaction is as follows:
C₁₄H₂₈O₂ (Tetradecanoic Acid) + C₄H₁₀O₂ (1,3-Butanediol) → C₁₈H₃₆O₃ (this compound) + H₂O (Water)
The molecular weights of the compounds are:
Tetradecanoic Acid (C₁₄H₂₈O₂): 228.37 g/mol
1,3-Butanediol (C₄H₁₀O₂): 90.12 g/mol
this compound (C₁₈H₃₆O₃): 300.49 g/mol nih.gov
Water (H₂O): 18.02 g/mol
The atom economy for this reaction is calculated as:
Atom Economy = (300.49 / (228.37 + 90.12)) x 100 ≈ 94.3%
This high atom economy indicates that the majority of the atoms from the reactants are incorporated into the final product, with only a small molecule (water) as a byproduct. This is a characteristic advantage of addition and condensation reactions like esterification.
Reaction Efficiency:
While atom economy provides a theoretical measure of efficiency, the actual reaction yield is also a critical factor. The yield is the amount of product obtained in a reaction, expressed as a percentage of the theoretical maximum. Factors that can affect the yield include reaction equilibrium, side reactions, and purification losses.
In the lipase-catalyzed synthesis of monoesters from diols, the formation of diesters is a potential side reaction. The selectivity towards the monoester can often be controlled by adjusting the molar ratio of the reactants. Using an excess of the diol can favor the formation of the monoester.
The table below illustrates the key efficiency metrics for the synthesis of this compound.
| Metric | Definition | Significance |
| Atom Economy | (MW of product / Σ MW of reactants) x 100 | Measures the intrinsic efficiency of the reaction in converting atoms to product. |
| Reaction Yield | (Actual yield / Theoretical yield) x 100 | Reflects the practical efficiency of the reaction, accounting for losses. |
| Conversion | (Moles of limiting reactant consumed / Initial moles of limiting reactant) x 100 | Indicates the extent to which the limiting reactant has been used up. |
| Selectivity | (Moles of desired product formed / Moles of limiting reactant consumed) x 100 | Measures the preference of the reaction to form the desired product over side products. |
By optimizing reaction conditions, such as catalyst choice, reactant ratio, temperature, and reaction time, both high yield and high selectivity for this compound can be achieved, aligning with the principles of green and efficient chemical synthesis.
Advanced Analytical Characterization of Tetradecanoic Acid, 3 Hydroxybutyl Ester
Chromatographic Techniques for Isolation and Quantification
Chromatographic methods are fundamental for separating Tetradecanoic acid, 3-hydroxybutyl ester from complex mixtures and for its precise quantification. The choice of technique is dictated by the compound's volatility and polarity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Profiling
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound, though derivatization may be required to increase volatility and thermal stability. The technique separates compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification by mass spectrometry.
Table 1: Anticipated GC-MS Fragmentation Data for this compound
| Fragment | Proposed Structure | Potential m/z |
| Molecular Ion [M]+ | [C18H36O3]+ | 300.5 |
| Loss of hydroxyl group | [M - OH]+ | 283.5 |
| Fragment from 3-hydroxybutyl moiety | [CH3CH(OH)CH2CH2O]+ | 89.1 |
| McLafferty rearrangement of ester | [C14H28O2]+ | 228.4 |
Note: This table is predictive and based on general fragmentation patterns of esters and hydroxy acids.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Ester Analysis
For non-volatile esters or for analyses that avoid the high temperatures of GC, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
The analysis of related compounds such as (R)-3-hydroxybutyl (R)-3-hydroxybutyrate has been successfully achieved using LC-MS, employing both C18 reversed-phase and hydrophilic interaction liquid chromatography (HILIC) columns. nih.govdergipark.org.tr For the analysis of fatty acids, which are structurally related to the target compound, reversed-phase chromatography with a C8 or C18 column is common, often using a water-methanol gradient and an ion-pairing agent like tributylamine (B1682462) to improve peak shape and retention. nih.gov LC-MS/MS analysis of similar short-chain hydroxy acids has shown characteristic transitions that can be monitored for quantification. dergipark.org.tr
Table 2: Typical LC-MS Parameters for the Analysis of Hydroxy-Fatty Acid Esters
| Parameter | Description |
| Column | Reversed-phase C18 or C8, or HILIC |
| Mobile Phase | Gradient of acetonitrile (B52724) or methanol (B129727) in water, often with additives like formic acid or an ion-pairing agent. nih.govnih.gov |
| Ionization | Electrospray Ionization (ESI), typically in negative ion mode for the carboxyl group if hydrolyzed, or positive mode for the ester. |
| Detection | Tandem Mass Spectrometry (MS/MS) for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM). |
High-Performance Thin-Layer Chromatography (HPTLC) for Lipid Class Separation
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that is well-suited for the separation of lipids and other non-volatile compounds. It is a cost-effective and high-throughput method for lipid class separation. researchgate.net
For the separation of fatty acids and their esters, reversed-phase HPTLC plates, such as RP-18, are often employed. sigmaaldrich.comsigmaaldrich.com A typical mobile phase for the separation of fatty acids on such plates is a mixture of ethanol (B145695) and water. sigmaaldrich.comsigmaaldrich.com After development, the separated compounds can be visualized by spraying with a reagent like dichlorofluorescein and viewing under UV light. sigmaaldrich.com HPTLC can effectively separate different classes of lipids, such as cholesterol esters, triacylglycerols, free fatty acids, and phospholipids (B1166683). researchgate.net
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound, providing detailed information about its molecular connectivity and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the complete molecular structure of an organic compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
While specific NMR data for this compound are not widely published, the expected chemical shifts can be predicted based on the known spectra of tetradecanoic acid and 3-hydroxybutanol moieties. The ¹H NMR spectrum would show characteristic signals for the long alkyl chain, the protons adjacent to the ester and hydroxyl groups, and the methyl group of the hydroxybutyl moiety. The ¹³C NMR spectrum would similarly show distinct signals for the carbonyl carbon, the carbons bonded to the ester and hydroxyl oxygens, and the carbons of the long alkyl chain.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C=O | - | ~173 |
| -O-CH2- | ~4.1 | ~65 |
| -CH2-CH(OH)- | ~1.8 | ~40 |
| -CH(OH)- | ~3.9 | ~62 |
| -CH(OH)-CH3 | ~1.2 (d) | ~23 |
| -CH2-COO- | ~2.3 (t) | ~34 |
| -(CH2)n- | 1.2-1.6 | 22-32 |
| Terminal CH3 | ~0.9 (t) | ~14 |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of functional groups.
For an ester like this compound, the most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching vibration, which typically appears around 1740 cm⁻¹. researchgate.net Additionally, strong C-O stretching bands are expected in the region of 1300-1000 cm⁻¹. spectroscopyonline.com The presence of the hydroxyl (-OH) group will give rise to a broad absorption band in the region of 3500-3200 cm⁻¹. The C-H stretching vibrations of the long alkyl chain will be observed around 2920 and 2850 cm⁻¹. mdpi.com
Raman spectroscopy also provides valuable information. The C=O stretch is also observed in the Raman spectrum, though it is typically weaker than in the IR spectrum. researchgate.net The C-C stretching modes of the alkyl chain and the CH₂ and CH₃ bending modes are also readily observed. researchgate.net
Table 4: Characteristic IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H | Stretching | 3500-3200 (broad) |
| C-H (alkyl) | Stretching | 2960-2850 |
| C=O (ester) | Stretching | ~1740 |
| C-O (ester) | Stretching | 1300-1000 |
| CH₂/CH₃ | Bending | ~1465 and ~1375 |
High-Resolution Mass Spectrometry and Fragmentation Pattern Analysis for Precise Identification
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of "this compound." By providing a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm), HRMS allows for the determination of the elemental composition of the molecule. The calculated exact mass of "this compound" (C18H36O3) is 300.266445 Da. nih.gov An experimentally determined mass that closely matches this theoretical value provides strong evidence for the presence of the compound.
Upon electron ionization (EI), the molecule is expected to undergo several key fragmentation pathways:
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for esters. libretexts.org This would result in the loss of the butoxy group or the tetradecanoyl group.
McLafferty Rearrangement: For esters with a sufficiently long alkyl chain, a McLafferty rearrangement can occur, leading to the formation of a characteristic ion.
Cleavage at the Hydroxyl Group: The presence of the hydroxyl group on the butyl ester moiety introduces additional fragmentation pathways. Loss of a water molecule (H₂O) from the molecular ion is a likely event. libretexts.org
Cleavage adjacent to the hydroxyl group: Fission of the C-C bond next to the oxygen of the hydroxyl group is also a probable fragmentation route.
Based on the fragmentation of the closely related compound, 3-hydroxy tetradecanoic acid methyl ester, a prominent peak at m/z 103 is characteristic of 3-hydroxy fatty acid esters. researchgate.net It is plausible that "this compound" would also exhibit a significant ion at or near this mass-to-charge ratio, corresponding to a fragment containing the 3-hydroxybutyl portion. Another expected fragmentation would be the loss of the hydroxyl group from the parent molecule. researchgate.net
A hypothetical fragmentation pattern based on these principles is presented in the table below.
Table 1: Predicted High-Resolution Mass Spectrometry Fragmentation for this compound
| Predicted Fragment Ion (m/z) | Proposed Fragment Structure/Identity | Fragmentation Pathway |
| 300.2664 | [C18H36O3]+• | Molecular Ion |
| 282.2559 | [C18H34O2]+• | Loss of H₂O |
| 229.2167 | [C14H29O2]+ | Cleavage of O-C bond of the ester |
| 211.2062 | [C14H27O]+ | Loss of the 3-hydroxybutoxy group |
| 89.0602 | [C4H9O2]+ | 3-hydroxybutyl ester fragment |
| 71.0497 | [C4H7O]+ | Loss of H₂O from the 3-hydroxybutyl ester fragment |
This table is predictive and based on general fragmentation patterns of esters and hydroxy-substituted fatty acids.
The combination of an accurate mass measurement of the molecular ion and the careful analysis of these characteristic fragment ions by HRMS provides a high degree of confidence in the identification of "this compound," even in complex sample matrices.
Method Validation for Trace Level Detection in Complex Matrices
The reliable quantification of "this compound" at low concentrations requires a thoroughly validated analytical method. This validation process ensures that the method is fit for its intended purpose, providing accurate and reproducible results. Key validation parameters include sensitivity, linearity, and reproducibility.
Sensitivity, Linearity, and Reproducibility Assessment
Sensitivity is defined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, typically defined as a signal-to-noise ratio of 3:1. The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, often set at a signal-to-noise ratio of 10:1. nih.gov For trace-level detection of long-chain fatty acid esters, methods such as gas chromatography-mass spectrometry (GC-MS) are often employed, which can achieve low to sub-picogram levels of detection. nih.gov
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. To assess linearity, a series of calibration standards of "this compound" at different concentrations are analyzed. The resulting data are plotted to generate a calibration curve, and a linear regression analysis is performed. A coefficient of determination (R²) value close to 1.0 (typically >0.99) indicates a strong linear relationship. nih.gov Chromatographic methods for fatty acid esters have demonstrated excellent linearity over several orders of magnitude. researchgate.net
Reproducibility refers to the ability of the method to produce consistent results for the same sample over time and under different conditions (e.g., different analysts, different instruments). It is typically assessed by calculating the relative standard deviation (RSD) or coefficient of variation (CV) of replicate measurements. For bioanalytical methods, intra- and inter-run precision with a CV of less than 15% is generally considered acceptable. nih.gov The reproducibility of GC-based methods for fatty acid ester analysis is well-established, with RSD values often below 5%. researchgate.net
The following table provides a hypothetical summary of method validation parameters for the analysis of "this compound."
Table 2: Hypothetical Method Validation Parameters for the Analysis of this compound
| Parameter | Typical Value | Acceptance Criteria |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | S/N ≥ 3 |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | S/N ≥ 10 |
| Linearity (R²) | > 0.995 | R² > 0.99 |
| Intra-day Precision (%RSD) | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy/Recovery | 85 - 115% | 80 - 120% |
This table presents typical values for trace analysis of fatty acid esters and should be established experimentally for "this compound".
Development of Internal Standards for Accurate Quantification
The use of an internal standard (IS) is crucial for achieving accurate quantification in chromatographic analysis, as it compensates for variations in sample preparation, injection volume, and instrument response. lipidmaps.org An ideal internal standard is a compound that is chemically similar to the analyte but not naturally present in the sample.
For the quantification of "this compound," several types of internal standards could be employed:
Stable Isotope-Labeled Analog: A deuterated or ¹³C-labeled version of "this compound" would be the most ideal internal standard. These standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during extraction and analysis. The mass difference allows for their distinct detection by mass spectrometry. lipidmaps.org
Homologous Ester: An ester of a fatty acid with a different chain length that is not expected to be in the sample, such as pentadecanoic acid, 3-hydroxybutyl ester, could be used. Its similar chemical structure would lead to comparable extraction efficiency and chromatographic behavior. chromatographyonline.com
Ester with a Different Alcohol: An ester of tetradecanoic acid with a different alcohol, for example, tetradecanoic acid, 2-hydroxypropyl ester, could also serve as an internal standard, provided it is well-separated chromatographically from the analyte. nih.gov
The selection of an appropriate internal standard and its consistent addition to all samples and calibration standards is fundamental for the development of a robust and accurate quantitative method for "this compound."
Table 3: Potential Internal Standards for the Quantification of this compound
| Internal Standard Type | Example Compound | Rationale |
| Stable Isotope-Labeled | This compound-d7 | Co-elutes with the analyte, compensates for matrix effects and ionization suppression. |
| Homologous Ester | Pentadecanoic acid, 3-hydroxybutyl ester | Similar chemical properties and extraction efficiency. |
| Isomeric Ester | Tetradecanoic acid, 2-hydroxybutyl ester | Similar polarity and chromatographic behavior. |
Biological and Biochemical Research on Tetradecanoic Acid, 3 Hydroxybutyl Ester in Non Human Systems
Investigation of Metabolic Fates and Biotransformation Pathways
The metabolic journey of tetradecanoic acid, 3-hydroxybutyl ester in non-human biological systems is primarily dictated by its chemical structure as an ester. This composition suggests a susceptibility to enzymatic cleavage, releasing its constituent molecules, which then enter their respective metabolic pathways.
Esterase-Mediated Hydrolysis and Release of Constituent Components
Upon introduction into a biological system, this compound is anticipated to undergo hydrolysis, a reaction catalyzed by non-specific esterases. These enzymes are ubiquitous in microbial and other non-human systems. The hydrolysis reaction cleaves the ester bond, yielding tetradecanoic acid (commonly known as myristic acid) and 3-hydroxybutyrate (B1226725). This enzymatic breakdown is a critical first step, as it liberates the two components for further metabolic processing.
Integration of Tetradecanoic Acid and 3-Hydroxybutyrate Derivatives into Downstream Metabolic Processes
Following hydrolysis, tetradecanoic acid and 3-hydroxybutyrate are directed into distinct and well-established metabolic pathways.
Tetradecanoic Acid Metabolism: As a 14-carbon saturated fatty acid, tetradecanoic acid is a substrate for β-oxidation. In this catabolic process, the fatty acid is sequentially broken down in the mitochondria or peroxisomes to generate acetyl-CoA. This acetyl-CoA can then enter the citric acid cycle (TCA cycle) for energy production in the form of ATP, or it can be utilized as a building block for the synthesis of other complex lipids. In some microorganisms, myristic acid can be incorporated into cellular membranes, influencing their fluidity and function.
3-Hydroxybutyrate Metabolism: 3-hydroxybutyrate is a ketone body and serves as an important energy source, particularly under conditions of nutrient limitation. pnas.org It can be oxidized to acetoacetate, which is then converted to acetoacetyl-CoA. Acetoacetyl-CoA can be cleaved to form two molecules of acetyl-CoA, which subsequently enter the TCA cycle. pnas.org Beyond its role in energy metabolism, 3-hydroxybutyrate also functions as a signaling molecule, capable of influencing gene expression and other cellular processes. pnas.orgnih.govnih.gov
Role as a Potential Precursor or Intermediate in Lipid Biosynthesis (e.g., Polyhydroxyalkanoates in bacteria)
The hydrolysis product, 3-hydroxybutyrate, is a direct precursor for the synthesis of polyhydroxyalkanoates (PHAs) in a wide range of bacteria. nih.govmdpi.com PHAs are biodegradable polyesters accumulated by microorganisms as intracellular carbon and energy storage reserves, typically under conditions of nutrient imbalance. nih.gov The monomer, 3-hydroxybutyrate, is polymerized to form poly(3-hydroxybutyrate) (PHB), the most common type of PHA. mdpi.comnih.gov Therefore, this compound can serve as a substrate for PHA production, with the 3-hydroxybutyrate moiety being directly incorporated into the polymer chain.
Exploration of Biological Roles in Microbial Organisms
The constituent parts of this compound, have been shown to exert significant effects on the physiology of various microorganisms, including bacteria and fungi.
Impact on Bacterial Growth and Virulence Factor Synthesis (e.g., Lipopolysaccharide components)
While the direct effect of the ester on bacterial growth is not extensively documented, its hydrolysis product, tetradecanoic acid, has demonstrated notable anti-virulence properties. In the opportunistic pathogen Pseudomonas aeruginosa, myristic acid has been shown to reduce the production of several quorum sensing-regulated virulence factors. researchgate.nettandfonline.com For instance, it can inhibit the production of pyocyanin (B1662382) and swarming motility, both of which are crucial for the pathogenicity of this bacterium. researchgate.nettandfonline.com Furthermore, myristic acid has been observed to abolish the secretion of the exoenzyme ExoU, a potent cytotoxin. researchgate.nettandfonline.com
Lipopolysaccharides (LPS) are essential components of the outer membrane of most Gram-negative bacteria. gjesm.net The lipid A portion of LPS, which anchors the molecule to the membrane, is typically composed of a glucosamine (B1671600) disaccharide acylated with fatty acids. Myristic acid is a common fatty acid found in the lipid A of various bacterial species. The availability of tetradecanoic acid from the hydrolysis of its ester could potentially influence the synthesis and structure of LPS, thereby affecting membrane integrity and the bacterium's interaction with its environment.
Table 1: Effects of Myristic Acid on Pseudomonas aeruginosa Virulence Factors
| Virulence Factor | Effect of Myristic Acid | Reference |
|---|---|---|
| Pyocyanin Production | Reduced by 35-58% | researchgate.nettandfonline.com |
| Swarming Motility | Reduced by 90% | researchgate.nettandfonline.com |
| ExoU Secretion | Abolished at 50 µM | researchgate.nettandfonline.com |
Interactions with Fungal Metabolism and Development
Myristic acid and its derivatives have been investigated for their antifungal properties. Several studies have demonstrated that myristic acid can inhibit the growth of various pathogenic fungi, including Candida albicans, Aspergillus niger, and Cryptococcus neoformans. nih.govtandfonline.com The primary mechanism of this antifungal activity is often attributed to the inhibition of N-myristoyltransferase (NMT), an enzyme that catalyzes the covalent attachment of myristate to the N-terminal glycine (B1666218) of a variety of cellular proteins. nih.govnih.gov This myristoylation is crucial for protein function, including membrane targeting and signal transduction. nih.gov By interfering with this process, myristic acid analogues can disrupt essential cellular pathways, leading to fungal growth inhibition. nih.govresearchgate.net
Furthermore, some fungi, particularly arbuscular mycorrhizal fungi, can utilize myristate as a carbon and energy source for asymbiotic growth. pnas.orgpnas.org This suggests a direct role for myristic acid in the metabolic processes of certain fungal species. The impact of 3-hydroxybutyrate on fungal development is less specifically defined, though its role as an energy substrate is likely conserved. In the context of host-pathogen interactions, high concentrations of 3-hydroxybutyrate have been shown to inhibit the proliferation of human T-cells in response to Candida albicans antigens, which could indirectly affect the fungal infection process. nih.gov
Table 2: Antifungal Activity of Myristic Acid and its Derivatives
| Fungal Species | Compound | Effect | Reference |
|---|---|---|---|
| Candida albicans | 2-methoxytetradecanoic acid | Antifungal at 100 mM | nih.gov |
| Aspergillus niger | 2-methoxytetradecanoic acid | Antifungal at 100 mM | nih.gov |
| Cryptococcus neoformans | 2-methoxytetradecanoic acid | Antifungal at 100 mM | nih.gov |
| Saccharomyces cerevisiae | 2-bromotetradecanoic acid | MIC = 10 µM | tandfonline.com |
| Candida albicans | 2-bromotetradecanoic acid | MIC = 39 µM | tandfonline.com |
| Cryptococcus neoformans | 2-bromotetradecanoic acid | MIC = 20 µM | tandfonline.com |
| Aspergillus niger | 2-bromotetradecanoic acid | MIC < 42 µM | tandfonline.com |
Role in Algal Metabolic Processes
Algae are recognized as a rich source of biologically active compounds with potential applications in biotechnology. phytojournal.com Gas chromatography-mass spectrometry (GC-MS) analysis of extracts from various freshwater green macroalgae, such as species of Rhizoclonium, Hydrodictyon reticulatum, and Spirogyra, has identified a wide range of lipophilic compounds. phytojournal.com
Among the substances identified in these algal extracts is Tetradecanoic acid (also known as myristic acid). phytojournal.comtandfonline.com In one study of freshwater green macroalgae, Tetradecanoic acid constituted 5.30% of the total identified compounds. phytojournal.com These bioactive molecules derived from algae are noted for their antimicrobial and anti-algal properties and are considered valuable for pharmaceutical development. phytojournal.com While the presence of Tetradecanoic acid is confirmed, the specific metabolic functions of its ester derivative, this compound, within algal processes are not extensively detailed in the current body of research. The table below lists some of the bioactive compounds identified alongside Tetradecanoic acid in one such analysis.
Environmental Occurrence and Ecological Significance of Tetradecanoic Acid, 3 Hydroxybutyl Ester
Detection and Analysis in Natural Sources
The identification of tetradecanoic acid, 3-hydroxybutyl ester in environmental samples is not widely reported in scientific literature. However, the analysis of its constituent molecules and analogous compounds is common, typically employing gas chromatography-mass spectrometry (GC-MS) for separation and identification. nih.govnih.govchromatographyonline.com This technique is the standard for analyzing fatty acids and their esters, often requiring a derivatization step to convert the non-volatile fatty acids into more volatile fatty acid methyl esters (FAMEs) for accurate analysis. nih.govnih.gov
Identification in Plant Extracts and Phytoconstituent Profiling
Direct identification of this compound in plant extracts has not been documented in available research. Nevertheless, phytochemical analyses of various plants reveal the presence of a diverse array of fatty acids and their esters, including those with hydroxyl groups. For instance, studies have identified compounds such as hexadecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester in the leaf and stem-bark extracts of Psychotria dalzellii. nih.gov The analysis of lipoidal matter from the leaves of Latania verschaffeltii identified numerous fatty acid methyl esters, with hexadecanoic acid methyl ester being the most abundant. scielo.br The presence of such structurally related hydroxy fatty acid esters in plant tissues suggests that the enzymatic machinery capable of producing these types of compounds exists in the plant kingdom, making the potential for the formation of this compound in certain plant species plausible.
Table 1: Examples of Fatty Acid Esters Identified in Plant Extracts
| Compound Name | Plant Source | Reference |
| Hexadecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester | Psychotria dalzellii | nih.gov |
| Hexadecanoic acid methyl ester | Latania verschaffeltii | scielo.br |
| Linoleic acid | Cassia sophera | researchgate.net |
| Oleic acid | Heliotropium bacciferum | nih.gov |
| Palmitic acid | Canarium odontophyllum | frontiersin.org |
Occurrence in Microorganism-Derived Samples (e.g., fermentations, cultures)
While not identified as a common natural product, esters related to the 3-hydroxybutyl moiety are notable in microbiology, particularly in the context of polyhydroxyalkanoates (PHAs). PHAs are polyesters produced by various bacteria as carbon and energy storage materials. nih.gov A common type of PHA is poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), which is synthesized from 3-hydroxybutyrate (B1226725) and 3-hydroxyvalerate (B1259860) monomers. nih.gov Furthermore, recombinant Escherichia coli have been engineered for the production of R-3-hydroxybutyric acid (3HB), a key precursor molecule. nih.govscispace.com Patents have been filed for methods to produce (3R)-hydroxybutyl (3R)-hydroxybutyrate using non-naturally occurring microbial organisms, highlighting the capability of microorganisms to synthesize this specific ester bond. google.comgoogle.com These engineered pathways demonstrate that the biological components and enzymatic capabilities for creating such esters exist within microorganisms. This suggests that similar, if not identical, compounds could potentially be produced in natural fermentation processes or by specific microbial strains under certain environmental conditions.
Table 2: Related Esters and Precursors in Microbial Systems
| Compound/Polymer | Organism/System | Significance | Reference |
| Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) | Various Eubacteria and Archaea | A common bacterial energy storage polyester (B1180765) containing 3-hydroxybutyrate units. | nih.gov |
| R-3-hydroxybutyric acid (3HB) | Recombinant Escherichia coli | A key precursor for 3-hydroxybutyrate esters, produced via engineered metabolic pathways. | nih.govscispace.com |
| (3R)-hydroxybutyl (3R)-hydroxybutyrate | Engineered Microorganisms | A specific ketone ester that can be produced through patented microbial fermentation processes. | google.comgoogle.com |
Presence in Animal-Derived Lipid Mixtures (e.g., milk fat, butter fat)
Tetradecanoic acid, more commonly known as myristic acid, is a well-known component of animal fats, particularly in milk fat from ruminants. wikipedia.org Analysis of butterfat consistently shows myristic acid (C14:0) as one of the major saturated fatty acids. shimadzu.com Milk fat is primarily composed of triglycerides, which are esters of glycerol (B35011) and three fatty acids. shimadzu.com The fatty acids in milk fat originate from two main sources: direct uptake from the diet and de novo synthesis within the mammary gland. shimadzu.com The de novo synthesis pathway produces short- and medium-chain fatty acids (C4 to C14) and a portion of palmitic acid (C16:0). shimadzu.com One of the key precursors for this synthesis is beta-hydroxybutyrate (BHB), a ketone body. The structural similarity between BHB and the 3-hydroxybutanol portion of this compound establishes a clear biochemical link. Although the direct esterification between myristic acid and 1,3-butanediol (B41344) in animal tissues is not documented, the ample presence of the fatty acid precursor and a structurally related alcohol precursor in environments like the mammary gland makes its potential formation conceivable.
Table 3: Typical Fatty Acid Composition of Butterfat
| Fatty Acid | Common Name | Typical Percentage Range |
| C14:0 | Myristic Acid | 8-14% |
| C16:0 | Palmitic Acid | 25-35% |
| C18:0 | Stearic Acid | 10-13% |
| C18:1 | Oleic Acid | 20-30% |
Note: Percentages are approximate and can vary based on diet and breed.
Environmental Fate and Degradation Studies
Specific environmental fate and degradation studies on this compound are not available in the published literature. However, the environmental behavior of this compound can be predicted based on the known degradation pathways of other long-chain fatty acid esters, such as those found in biodiesel (fatty acid methyl esters or FAMEs). lyellcollection.orgconcawe.eu
Biotic and Abiotic Degradation Pathways in Aquatic and Terrestrial Environments
The most probable degradation pathway for this compound in both aquatic and terrestrial environments is initiated by the hydrolysis of the ester bond.
Biotic Degradation: In a biological context, this hydrolysis is catalyzed by lipase (B570770) enzymes, which are ubiquitous in microorganisms. oup.commdpi.com This enzymatic action would cleave the molecule into its two constituent components: tetradecanoic acid and 1,3-butanediol. Following this initial step, each component would enter established metabolic pathways. Tetradecanoic acid, being a common fatty acid, would be degraded through beta-oxidation, a process that sequentially shortens the carbon chain to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. concawe.eu 1,3-butanediol is a small alcohol that is also expected to be readily biodegradable by microorganisms. Studies on similar fatty acid esters, such as those in biodiesel, confirm that they are readily biodegradable under both aerobic and anaerobic conditions. lyellcollection.org
Abiotic Degradation: Abiotic hydrolysis of the ester bond can also occur, particularly under acidic or basic conditions. youtube.com The rate of this chemical hydrolysis is dependent on factors such as temperature and pH. klueber.comelsevierpure.com In typical environmental pH ranges, this process is likely to be slower than microbial-mediated degradation.
Persistence and Mobility in Environmental Compartments
Based on its structure, this compound is not expected to be highly persistent in the environment. Its susceptibility to both biotic and abiotic hydrolysis suggests a relatively short half-life in soil and water. epa.govsantos.com
The mobility of the compound in environmental compartments is primarily dictated by the long, nonpolar hydrocarbon tail of the tetradecanoic acid portion. This makes the molecule hydrophobic and likely to have low water solubility. lyellcollection.org Consequently, if released into the environment, it would tend to adsorb to soil organic matter and sediment rather than remaining mobile in the water column. unlv.edu While the initial hydrolysis products have different mobilities—tetradecanoic acid would remain relatively immobile while the smaller, more polar 1,3-butanediol would be more water-soluble—the rapid biodegradation of both components would limit their transport over long distances.
Ecological Role and Biogeochemical Cycling of this compound
While direct research on the environmental occurrence and ecological significance of this compound is limited, its ecological role can be inferred from the well-documented functions of its constituent components: tetradecanoic acid (commonly known as myristic acid) and the 3-hydroxybutyl group. Tetradecanoic acid is a ubiquitous saturated fatty acid found in a wide array of organisms, from bacteria to plants and animals. foodb.cawikipedia.org The 3-hydroxybutyl group is characteristic of poly-β-hydroxyalkanoates (PHAs), which are common microbial storage polymers. Therefore, it is plausible that this compound, plays a role in microbial lipid metabolism and contributes to carbon cycling within various ecosystems.
Contribution to Carbon and Lipid Cycling in Ecosystems
The contribution of this compound to carbon and lipid cycling is likely tied to microbial metabolic pathways. As an ester of a common fatty acid, it represents a form of stored carbon and energy.
Role in Lipid Cycling:
Tetradecanoic acid is a fundamental component of lipids in many organisms. foodb.ca It is a 14-carbon saturated fatty acid that is incorporated into cellular membranes and energy storage molecules. wikipedia.org The esterification of tetradecanoic acid with a 3-hydroxybutyl group suggests a potential role as a microbial storage compound, similar to polyhydroxybutyrates (PHBs). PHBs are accumulated by various bacteria as intracellular carbon and energy reserves, particularly under conditions of nutrient limitation. nih.govnih.gov The presence of the 3-hydroxybutyl ester of tetradecanoic acid in the environment would therefore indicate its involvement in the microbial lipid cycle, being synthesized under nutrient-rich conditions and likely degraded when other energy sources are scarce.
Contribution to Carbon Cycling:
A summary of the key components and their likely contribution to biogeochemical cycles is presented in the table below.
| Component | Chemical Formula | Common Occurrence | Likely Contribution to Cycling |
| Tetradecanoic Acid | C14H28O2 | Plant and animal fats, microbial lipids foodb.cawikipedia.org | Component of biomass, carbon storage |
| 3-Hydroxybutyrate | C4H8O3 | Microbial storage polymer (PHB) nih.gov | Microbial carbon and energy reserve |
Interactions with Environmental Microbial Communities
The interactions of this compound with environmental microbial communities are likely multifaceted, involving production, consumption, and potential signaling functions.
Microbial Production and Consumption:
The structure of this compound strongly suggests a microbial origin. Various bacteria are known to produce a wide range of fatty acids and their derivatives. Specifically, 3-hydroxy fatty acids are recognized as bacterial metabolites. nih.govebi.ac.uk The enzymatic machinery for the synthesis of such an ester would likely be found in bacteria capable of both fatty acid synthesis and the production of 3-hydroxybutyrate precursors.
Conversely, this ester could serve as a valuable substrate for other microorganisms. The hydrolysis of the ester bond would release tetradecanoic acid and 3-hydroxybutyrate, both of which can be readily metabolized by a diverse range of bacteria for energy and biomass production. For instance, exogenous 3-hydroxybutyrate can be utilized by various soil bacteria as a carbon and energy source. nih.gov Fatty acids are also a common energy source for many heterotrophic bacteria.
Potential Signaling Role:
Fatty acids and their derivatives are increasingly recognized for their role as signaling molecules in microbial communities, regulating processes such as biofilm formation, virulence, and quorum sensing. frontiersin.org While there is no direct evidence for a signaling role for this compound, its structural similarity to other signaling molecules suggests this as a possibility. For example, certain fatty acids have been shown to influence the expression of virulence factors in pathogenic bacteria like Pseudomonas aeruginosa. frontiersin.org The presence of this ester in a microbial habitat could potentially influence the behavior and gene expression of the surrounding microbial populations.
The table below summarizes the potential interactions with microbial communities.
| Interaction Type | Description | Potential Microbial Groups Involved |
| Production | Biosynthesis of the ester from fatty acid and 3-hydroxybutyrate precursors. | Bacteria with pathways for fatty acid and PHA synthesis. |
| Consumption | Degradation of the ester to utilize its carbon and energy content. | Heterotrophic bacteria with lipase and beta-oxidation capabilities. |
| Signaling | Modulation of microbial behavior (e.g., quorum sensing, biofilm formation). | Diverse bacterial communities responsive to fatty acid-based signals. |
Potential Academic Applications of Tetradecanoic Acid, 3 Hydroxybutyl Ester Non Clinical
Application in Material Science and Polymer Chemistry
The dual functionality of tetradecanoic acid, 3-hydroxybutyl ester—a long hydrophobic chain and a reactive hydroxyl group—makes it a candidate for the synthesis of novel biomaterials.
Development as a Building Block for Biodegradable Polymers (e.g., Polyhydroxyalkanoate-like materials)
This compound is structurally related to the monomers that constitute polyhydroxyalkanoates (PHAs), a class of biodegradable and biocompatible polyesters produced by various microorganisms. nih.govwikipedia.orgnih.gov PHAs are composed of 3-hydroxy fatty acid monomers, and their properties are dictated by the length of the alkyl side chain (the 'R' group). nih.govnih.gov
The compound can be viewed as a potential monomer for creating PHA-like polymers. The 3-hydroxybutyl portion of the molecule could participate in polymerization reactions to form a polyester (B1180765) backbone, analogous to the formation of poly(3-hydroxybutyrate) (P3HB), one of the most common types of PHA. nih.gov The tetradecanoyl (myristoyl) group would remain as a long C14 side chain.
The incorporation of such long side chains is known to significantly alter the physical properties of PHAs, typically reducing crystallinity, lowering the melting point, and increasing flexibility and elasticity compared to the more rigid and brittle short-chain-length PHAs like P3HB. wikipedia.orgnih.govscribd.com Researchers have synthesized PHAs with various side chain lengths, including medium-chain-length (mcl-PHAs, C6-C14) and long-chain-length (lcl-PHAs, C15+), to create materials with tailored properties ranging from thermoplastics to elastomers. nih.govnih.gov Therefore, this compound could serve as a valuable building block for synthesizing novel copolymers with tunable mechanical properties for applications in biodegradable packaging, films, and medical devices. doaj.orgnih.govmdpi.com
Exploration as a Bio-Based Lubricant or Surfactant Component
The esterification of fatty acids is a common strategy to produce environmentally friendly bio-lubricants and surfactants from renewable resources like vegetable oils. mdpi.comresearchgate.netrepec.org These bio-based products are sought after for their biodegradability and lower toxicity compared to petroleum-based mineral oils. mdpi.combioblend.commdpi.com
As a Bio-Based Lubricant: Esters of fatty acids, particularly those with branched structures or derived from polyols, are known to have favorable lubricating properties, including high viscosity indices and good thermal stability. mdpi.commdpi.comresearchgate.net The structure of this compound, with its long C14 saturated fatty acid chain, suggests it could provide excellent lubricity. Saturated chains are often preferred for better oxidative stability. usda.gov Research into lubricants derived from various plant oils has identified fatty acid esters as key components. mdpi.com The development of such lubricants is particularly relevant for applications where environmental release is a concern, such as in agriculture and marine industries. bioblend.comoil-store.co.uk
Identified Compounds in Synthesized Bio-Lubricants from Plant Oils
| Bio-Lubricant Source | Identified Fatty Acid Esters and Related Compounds |
|---|---|
| Corn Oil | Oleochemical Trimethylolpropane (B17298) (TMP) Esters |
| Cottonseed Oil | Oleochemical Trimethylolpropane (TMP) Esters |
| Sunflower Oil | Oleochemical Trimethylolpropane (TMP) Esters |
| Olive Pomace Oil | Oleochemical Trimethylolpropane (TMP) Esters |
This table showcases examples of complex esters synthesized from various vegetable oils for use as bio-lubricants. The process often involves converting the oil's triglycerides into simpler esters (like methyl esters) which are then reacted with a polyol like trimethylolpropane (TMP) to create a more stable lubricant base stock. mdpi.com
Utilization as a Biochemical Probe or Standard
In analytical biochemistry and enzyme kinetics, well-defined ester compounds serve as essential tools for method development and for studying enzyme function.
As an Analytical Standard in Metabolomics and Lipidomics Research
Metabolomics and lipidomics aim to comprehensively identify and quantify small molecules in biological systems. This requires pure, well-characterized analytical standards for compound identification and accurate quantification. Fatty acid esters of hydroxy fatty acids (FAHFAs) are an important class of endogenous lipids with signaling functions. nih.govnih.gov
Given that 3-hydroxy fatty acids, including 3-hydroxytetradecanoic acid, are known metabolites in humans and bacteria, this compound represents a structurally related molecule that could be used as an analytical standard in these studies. elsevierpure.com Its applications could include:
Method Development: Optimizing chromatographic separation (LC) and mass spectrometry (MS) conditions for the detection of related long-chain hydroxy fatty acid esters.
Internal Standard: When a stable isotope-labeled version is synthesized, it can be used as an internal standard for the accurate quantification of structurally similar endogenous lipids, correcting for variations in sample extraction and instrument response. nih.govnih.gov
Compound Identification: Comparing the fragmentation pattern (MS/MS spectra) of the standard with unknown peaks in a biological sample to confirm the identity of novel or known lipids.
The development of robust analytical methods using such standards is crucial for studying the role of these lipids in health and in metabolic diseases. nih.govnih.gov
Development of Tools for Studying Esterase or Lipase (B570770) Activity
Carboxylesterases (CES) and lipases are enzymes that hydrolyze ester bonds in a wide range of endogenous and xenobiotic compounds. oup.comnih.govwikipedia.org Assays to measure the activity of these enzymes are critical for drug development and biochemical research. nih.govnih.gov this compound is a potential substrate for developing such assays.
The hydrolysis of the ester bond would release tetradecanoic acid and 1,3-butanediol (B41344), the rate of which can be monitored to determine enzyme activity. The substrate specificity of carboxylesterases varies; for instance, the major human liver isozyme CES1 is known to preferentially hydrolyze substrates with large acyl groups and small alcohol groups. oup.comnih.gov this compound, with its C14 acyl chain and C4 alcohol moiety, fits this profile and could be a specific substrate for studying CES1 activity. oup.comnih.gov Conversely, CES2 prefers small acyl and large alcohol groups. nih.gov Lipases that act on long-chain triacylglycerols are also candidates for hydrolyzing this ester. researchgate.net
Substrate Preferences of Key Carboxylesterase Isozymes
| Enzyme | Acyl Group Preference | Alcohol Group Preference | Potential Interaction with this compound |
|---|---|---|---|
| CES1 (Human) | Large | Small | High (Favorable Substrate) oup.comnih.gov |
| CES2 (Human) | Small | Large | Low (Unfavorable Substrate) nih.govnih.gov |
This table summarizes the general substrate preferences for the two major human carboxylesterases, indicating that this compound would likely be a selective substrate for CES1.
By using this compound as a substrate, researchers could screen for enzyme inhibitors, characterize the kinetics of different lipases and esterases, and investigate the impact of genetic variations on enzyme function.
Applications in Agricultural and Veterinary Research
The properties of this compound and its constituent parts suggest several potential applications in agricultural and veterinary research.
One area of direct relevance is the development of biodegradable lubricants for agricultural machinery. santiemidwest.com The use of lubricants derived from renewable, non-toxic sources like vegetable oils can significantly reduce soil and water contamination resulting from inevitable leaks and spills from equipment like tractors and harvesters. bioblend.comoil-store.co.uk Research focuses on modifying vegetable oils to improve their performance, and synthetic esters like this compound represent a class of compounds that could be engineered for this purpose, offering both high performance and biodegradability. usda.govmachinerylubrication.com
In veterinary research, the metabolism of fatty acids is a key area of study. Myristic acid and its esters have been shown to have specific biological effects. For example, studies in rats have demonstrated that dietary intake of myristate can selectively alter the composition of lung surfactant. nih.gov Furthermore, research on broiler chickens has shown that dietary supplementation with myristic acid affects the fatty acid profile and lipid metabolism in muscle tissue. nih.gov Isopropyl myristate, a related compound, has been studied as a non-toxic vehicle for parenteral drug administration in animals. researchgate.net this compound could serve as a research tool to further investigate the specific metabolic fates and physiological effects of myristate esters in animal models.
Finally, because surfactants are widely used in agrochemical formulations to improve the efficacy of pesticides and herbicides, the potential surfactant properties of this compound could be explored for creating more environmentally benign agricultural products. scispace.comresearchgate.net
Role in Animal Feed Science and Nutrition Studies (non-therapeutic)
Research directly investigating the application of this compound in animal feed science is not extensively documented in publicly available scientific literature. However, based on the known metabolic roles of its constituent components—tetradecanoic acid (more commonly known as myristic acid) and 3-hydroxybutanol—and related research on fatty acid esters, a potential role as an energy source and modulator of gut health can be hypothesized.
Furthermore, the 3-hydroxybutanol component is related to ketone bodies, which are alternative energy sources for an animal's body, particularly during periods of high energy demand or when glucose availability is limited. Research on a similar compound, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, a ketone monoester, has shown that it can be utilized as an energy source in rats. nih.gov While this is a different molecule, it suggests that the 3-hydroxybutyl moiety could potentially be metabolized to provide energy.
A study on (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in rats indicated that diets containing this ketone monoester as 30% of the calories were consumed in lesser amounts, and the rats gained less weight compared to control groups on carbohydrate- or fat-based diets. nih.gov This effect is similar to what has been observed in studies of ketogenic diets. nih.gov
The potential non-therapeutic application of this compound in animal feed could, therefore, be in providing a readily available energy source. The ester linkage may also influence its digestion and absorption, potentially offering a more controlled release of energy compared to free fatty acids.
Table 1: Hypothetical Non-Therapeutic Roles of this compound in Animal Nutrition Based on Related Compounds
| Potential Application | Scientific Rationale (Based on Related Compounds) | Key Components Involved |
| Energy Source | Fatty acids are energy-dense nutrients. The 3-hydroxybutanol portion is structurally related to ketone bodies, which are alternative energy substrates. | Tetradecanoic Acid, 3-Hydroxybutanol |
| Gut Health Modulation | Esterified fatty acids can have antimicrobial effects and support gut epithelial integrity. | Tetradecanoic Acid |
| Improved Feed Conversion | As a concentrated energy source, it could potentially improve the efficiency of feed utilization. | Tetradecanoic Acid, 3-Hydroxybutanol |
Investigation in Plant Stress Response and Adaptation Mechanisms
There is currently a lack of direct research into the specific role of this compound in plant stress response and adaptation mechanisms. However, the known functions of fatty acids and their derivatives in plants allow for informed speculation on its potential involvement.
Fatty acids are fundamental to plant survival, playing crucial roles in membrane structure, energy storage, and signaling during stress conditions. nih.govfrontiersin.orgnih.govfrontiersin.org Plants respond to abiotic stresses like drought, salinity, and extreme temperatures by remodeling their lipid composition to maintain cellular homeostasis. nih.govfrontiersin.org
While much of the research has focused on unsaturated fatty acids due to their role in maintaining membrane fluidity, saturated fatty acids like tetradecanoic acid are also essential components of various lipid classes. nih.govfrontiersin.org In response to stress, plants can alter the balance of saturated and unsaturated fatty acids in their membranes. nih.gov
The esterification of tetradecanoic acid with 3-hydroxybutanol could imply several potential roles. If the compound is present endogenously, it could be part of the complex lipid signaling network that plants use to respond to environmental challenges. For instance, various lipid molecules act as signaling precursors for phytohormones like jasmonic acid, which are critical for defense responses. frontiersin.org
If applied exogenously, its effects would depend on its uptake and metabolism by the plant. It could potentially be hydrolyzed to release tetradecanoic acid and 3-hydroxybutanol. The fatty acid could then be incorporated into cellular lipids or act as a signaling molecule. The release of a fatty acid could trigger downstream stress responses. Some studies have shown that the exogenous application of certain chemicals can prime plants, enhancing their tolerance to subsequent stress events. nih.govresearchgate.netresearchgate.net
Furthermore, under certain stresses, plants accumulate triacylglycerols (TAGs), which are esters of fatty acids and glycerol (B35011), as a way to store energy and sequester potentially toxic free fatty acids that can result from membrane breakdown. nih.govmdpi.com While 3-hydroxybutanol is not glycerol, the formation of fatty acid esters represents a key metabolic process in stress adaptation.
Table 2: Potential Investigatory Areas for this compound in Plant Stress Physiology
| Area of Investigation | Rationale for Investigation | Relevant Plant Processes |
| Membrane Composition | Investigate if the compound or its components are incorporated into plant membranes under stress, potentially altering membrane properties. | Membrane fluidity, ion transport, protein function. |
| Signaling Molecule | Determine if the compound or its hydrolysis products can act as signaling molecules to activate defense pathways. | Phytohormone biosynthesis, gene expression, production of secondary metabolites. frontiersin.org |
| Energy Reserve | Assess if the compound can be metabolized to provide energy for stress tolerance and recovery. | Carbon and energy metabolism. |
| Exogenous Application | Study the effect of applying the compound to plants to see if it can induce stress tolerance or act as a biostimulant. nih.gov | Priming of defense responses, growth promotion under stress. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing tetradecanoic acid, 3-hydroxybutyl ester, and what optimization strategies are recommended for yield improvement?
- Methodological Answer : Synthesis typically involves esterification between tetradecanoic acid (myristic acid) and 3-hydroxybutanol. Catalytic methods using acid catalysts (e.g., sulfuric acid) or enzymatic approaches (lipases) are common. For optimization, reaction parameters such as molar ratio (1:1.2 acid:alcohol), temperature (60–80°C), and solvent choice (toluene or hexane for azeotropic water removal) are critical. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity . Yield improvement can be achieved by activating the carboxylic acid group using carbodiimides (e.g., EDC) or NHS esters, as described in peptide coupling protocols .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- GC-MS : Analyze retention indices and fragmentation patterns. The parent ion ([M+H]+) should appear at m/z 286 (C17H34O3), with key fragments at m/z 228 (loss of 3-hydroxybutanol) and m/z 185 (tetradecanoic acid moiety) .
- NMR : <sup>1</sup>H NMR should show signals for the methylene groups in the tetradecanoic chain (δ 1.2–1.3 ppm), the hydroxyl proton (δ 1.5–2.0 ppm, broad), and the 3-hydroxybutyl ester’s chiral center (δ 3.5–4.2 ppm) .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer : The ester is susceptible to hydrolysis under acidic/basic conditions. Store in airtight containers at 0–4°C under inert gas (N2 or Ar) to prevent oxidation. For long-term storage, add antioxidants (e.g., BHT at 0.01% w/w) and avoid exposure to UV light. Stability should be monitored via periodic GC-MS or TLC analysis .
Advanced Research Questions
Q. How does the 3-hydroxybutyl moiety influence the compound’s bioactivity compared to other alkyl esters of tetradecanoic acid?
- Methodological Answer : The hydroxyl group enhances hydrophilicity, affecting membrane permeability and enzyme interactions. Comparative bioassays (e.g., antimicrobial or cytotoxicity assays) using esters with varying alkyl chains (e.g., methyl, ethyl, or isoamyl esters) can elucidate structure-activity relationships. Molecular docking studies with target proteins (e.g., lipases or receptors) may reveal hydrogen-bonding interactions unique to the 3-hydroxybutyl group .
Q. What isotopic labeling strategies are viable for tracking this compound in metabolic studies?
- Methodological Answer : Deuterated analogs can be synthesized using [D3]-3-hydroxybutanol or [<sup>13</sup>C]-tetradecanoic acid. Isotopic incorporation is verified via high-resolution MS or <sup>13</sup>C NMR. For metabolic tracing, administer labeled compounds to cell cultures and analyze metabolites using LC-MS/MS with selected reaction monitoring (SRM) .
Q. How can researchers resolve contradictory data regarding the compound’s presence in complex biological matrices (e.g., plant extracts or microbial cultures)?
- Methodological Answer : Use orthogonal analytical methods:
- GC×GC-MS : Enhances peak capacity to distinguish co-eluting esters in lipid-rich samples .
- Derivatization : Silylation (e.g., BSTFA) of the hydroxyl group improves volatility and detection sensitivity in GC-MS .
- LC-MS/MS : Confirm identity via MRM transitions (e.g., 286 → 228 and 185) with a C18 column and acetonitrile/water gradient .
Q. What computational methods are effective for predicting the physicochemical properties of this compound?
- Methodological Answer :
- LogP Calculation : Use software like ChemAxon or Schrödinger’s QikProp to estimate hydrophobicity (predicted LogP ~5.2).
- Molecular Dynamics (MD) Simulations : Model membrane interactions (e.g., POPC bilayers) to assess penetration kinetics. The hydroxyl group may reduce diffusion rates compared to non-polar esters .
Q. What challenges arise in quantifying trace amounts of this compound in environmental samples, and how can they be mitigated?
- Methodological Answer : Matrix interference (e.g., fatty acids or triglycerides) complicates quantification. Strategies include:
- Solid-Phase Extraction (SPE) : Use C18 or HLB cartridges for selective enrichment.
- Internal Standards : Deuterated analogs (e.g., [D7]-tetradecanoic acid ester) correct for recovery losses during extraction .
- High-Resolution MS (HRMS) : Differentiate target ions from isobaric contaminants with resolving power >60,000 .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity data for tetradecanoic acid esters across studies?
- Methodological Answer : Variability may stem from differences in assay conditions (e.g., cell line viability, solvent carriers). Standardize protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
